CDTA DISODIUM SALT

Catalog No.
S950970
CAS No.
57137-35-6
M.F
C14H20N2Na2O8
M. Wt
390.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CDTA DISODIUM SALT

CAS Number

57137-35-6

Product Name

CDTA DISODIUM SALT

IUPAC Name

disodium;2-[[(1R,2R)-2-[carboxylatomethyl(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetate

Molecular Formula

C14H20N2Na2O8

Molecular Weight

390.30 g/mol

InChI

InChI=1S/C14H22N2O8.2Na/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2/t9-,10-;;/m1../s1

InChI Key

TVTLKUMLAQUFAS-HSTMFJOWSA-L

SMILES

[H+].[H+].C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Na+].[Na+]

CDTA disodium salt (CAS 57137-35-6) is a premium hexadentate aminopolycarboxylate chelating agent characterized by its rigid trans-1,2-cyclohexane backbone. In industrial and laboratory procurement, it serves as a high-performance upgrade over standard EDTA, offering superior thermodynamic stability and kinetic inertness for metal complexation [1]. The disodium salt form is specifically procured for its excellent aqueous solubility, which bypasses the severe handling bottlenecks associated with CDTA free acid [2]. It is widely specified in complexometric titrations, the synthesis of kinetically stable metal precursors for imaging, and specialized biomaterial workflows such as non-degradative pectin extraction [3].

Substituting CDTA disodium salt with generic EDTA disodium compromises performance in applications requiring strict kinetic inertness; the flexible backbone of EDTA allows for rapid metal dissociation, which is unacceptable in stable precursor synthesis or sensitive analytical masking [1]. Conversely, attempting to substitute with CDTA free acid introduces severe processability issues. The free acid is virtually insoluble in water (failing to dissolve even at 2 g/L without intervention) and requires tedious, manual neutralization with strong bases like NaOH to achieve working concentrations [2]. This manual adjustment introduces batch-to-batch pH variability and slows down high-throughput buffer preparation, making the pre-neutralized disodium salt the only viable choice for reproducible, scalable workflows.

Aqueous Solubility and Buffer Processability

CDTA disodium salt provides immediate, high-concentration aqueous solubility, whereas the CDTA free acid is severely limited by its poor dissolution profile. At 25°C, the free acid is inadequately soluble in water (failing to dissolve even at concentrations of 2 g/L), requiring the addition of sodium hydroxide and continuous stirring to force dissolution [1]. In contrast, the disodium salt dissolves readily to form standard 0.1 M solutions (approx. 39 g/L) without manual pH adjustment. This fundamental difference in handling eliminates a major bottleneck in laboratory workflows and ensures consistent ionic strength and pH in formulated buffers.

Evidence DimensionAqueous solubility at 25°C
Target Compound DataHighly soluble (readily forms 0.1 M solutions at ~39 g/L)
Comparator Or BaselineCDTA free acid (fails to dissolve at 2 g/L without NaOH)
Quantified DifferenceBypasses the need for external neutralization to achieve >39 g/L working concentrations
ConditionsDeionized water at 25°C

Procuring the disodium salt eliminates a tedious, error-prone manual neutralization step, ensuring batch-to-batch reproducibility and saving critical time in buffer preparation.

Kinetic Inertness for Metal Precursor Stability

The rigid trans-1,2-cyclohexane backbone of CDTA imparts exceptional kinetic inertness to its metal complexes compared to the flexible EDTA backbone. For example, when evaluating Mn(II) complexes for imaging precursor suitability, the [Mn(CDTA)]2- complex demonstrates a dissociation half-life (t1/2) of approximately 12 hours at physiological pH [1]. In direct contrast, [Mn(EDTA)]2- is kinetically labile, dissociating rapidly under identical conditions. This structural rigidity prevents premature transmetallation and metal release, making CDTA the mandatory chelator backbone when synthesizing stable paramagnetic or radiometal complexes.

Evidence DimensionDissociation half-life (t1/2) of Mn(II) complexes
Target Compound Datat1/2 = ~12 hours
Comparator Or BaselineEDTA complex (kinetically labile, rapid dissociation)
Quantified DifferenceOrders of magnitude slower dissociation rate for CDTA
ConditionsAqueous solution, pH 7.4, 25°C

This kinetic stability is critical for precursor selection in contrast agent development, where premature metal dissociation leads to toxicity and signal degradation.

Non-Degradative Pectin Extraction Efficiency

In the extraction of chelator-soluble pectin (CSP) from plant cell walls, CDTA is significantly more effective than EDTA or hot acid methods at disrupting calcium 'egg-box' cross-links under mild conditions. Extractions performed with 0.05 M CDTA at pH 6.5 and 20°C can yield up to 45% of uronide material from apple cell walls and up to 80% from other tissues, while preserving the high-methoxy structure [1]. EDTA often requires higher temperatures or longer incubation times to approach similar yields, and standard acid extractions cause β-eliminative degradation of the pectin backbone. CDTA's superior calcium affinity at near-neutral pH drives this high-yield, low-damage extraction.

Evidence DimensionChelator-mediated pectin extraction yield and integrity
Target Compound DataExtracts 45-80% of uronide material intact
Comparator Or BaselineHot acid (degrades pectin) / EDTA (lower efficiency at 20°C)
Quantified DifferenceMaximizes yield of non-degraded pectin at ambient temperature
ConditionspH 6.5, 20°C, plant cell wall preparations

For food science and biomaterial manufacturing, CDTA is the optimal procurement choice to extract structurally intact, high-molecular-weight pectin without thermal or acidic degradation.

High-Throughput Buffer and Titrant Preparation

Because of its superior aqueous solubility compared to the free acid, CDTA disodium salt is the preferred reagent for formulating standardized complexometric titrants and masking buffers. It allows analytical laboratories to bypass manual NaOH neutralization, ensuring consistent pH and ionic strength across batches [1].

Synthesis of Stable MRI and Radiometal Precursors

Leveraging its exceptional kinetic inertness, CDTA disodium salt is utilized as a foundational chelator in the development of paramagnetic (e.g., Mn2+) and radiometal contrast agents. Its rigid backbone prevents premature in vivo metal release, a critical safety and performance metric that standard EDTA cannot meet [2].

Non-Degradative Extraction of Chelator-Soluble Pectin

In agricultural byproduct valorization and biomaterial research, CDTA disodium is deployed to extract high-methoxy pectin from plant tissues. By efficiently sequestering calcium at room temperature and near-neutral pH, it preserves the polymer's structural integrity, outperforming both EDTA and traditional hot-acid extraction methods [3].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

390.10150416 g/mol

Monoisotopic Mass

390.10150416 g/mol

Heavy Atom Count

26

UNII

43AX4UI6PP

Dates

Last modified: 07-21-2023

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